E3 ligase Ligand 32

Descripción

Propiedades

IUPAC Name |

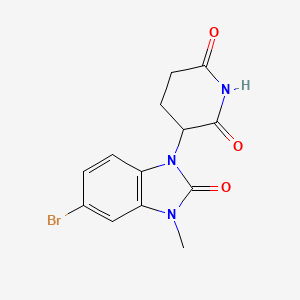

3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRNEHBIODAOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to E3 Ligase Ligand 32: A Key Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 32 is a synthetic chemical compound that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary application is in the field of targeted protein degradation (TPD), specifically as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, its role in PROTACs, and its application in the degradation of specific protein targets.

Chemical Identity:

-

Systematic Name: 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

-

CAS Number: 2300099-98-1

-

Molecular Formula: C₁₃H₁₂BrN₃O₃

-

Molecular Weight: 338.16 g/mol

Core Application in PROTAC Technology

This compound serves as the E3 ligase-recruiting moiety in heterobifunctional PROTAC molecules. Structurally derived from thalidomide, it is designed to bind to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By being covalently linked to a ligand for a protein of interest (POI), this compound facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.

A notable application of this compound is in the synthesis of PROTAC SMARCA2/4-degrader-29 . This PROTAC is designed to target the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.

Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC utilizing this compound follows the canonical pathway of targeted protein degradation.

Caption: Mechanism of action for a PROTAC utilizing this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for PROTACs synthesized using this compound, specifically focusing on SMARCA2/4 degraders as described in the patent literature[1].

| Compound ID | Target(s) | Cell Line | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | Protein Degradation | < 100 | N/A | [2] |

| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV4-11 | Protein Degradation | < 100 | N/A | [2] |

N/A: Data not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this compound can be found within the patent literature[1]. Below are representative methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step organic synthesis route. While the specific details are proprietary and outlined within patent filings, a general workflow can be inferred.

Caption: Generalized synthetic workflow for this compound.

PROTAC Synthesis (General Protocol)

The synthesis of a PROTAC, such as SMARCA2/4-degrader-29, involves the conjugation of this compound to a ligand for the target protein via a chemical linker.

-

Functionalization: this compound and the target protein ligand are individually functionalized with reactive groups suitable for linker conjugation.

-

Linker Attachment: The functionalized E3 ligase ligand is reacted with one end of a bifunctional linker.

-

Final Conjugation: The resulting intermediate is then reacted with the functionalized target protein ligand to yield the final PROTAC molecule.

-

Purification: The final product is purified using standard techniques such as HPLC.

Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein induced by the PROTAC.

-

Cell Culture: Plate cells (e.g., A549 for SMARCA2, MV4-11 for SMARCA4) at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., PROTAC SMARCA2/4-degrader-29) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-SMARCA2 or anti-SMARCA4).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Vinculin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Caption: Workflow for a Western blot-based protein degradation assay.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. As a Cereblon-recruiting moiety, it has been successfully incorporated into PROTACs designed to degrade clinically relevant targets such as SMARCA2 and SMARCA4. The information provided in this guide serves as a foundational resource for understanding the properties and applications of this important E3 ligase ligand, and for designing and executing experiments in the pursuit of novel protein degraders. Further detailed experimental procedures and characterization data can be found in the cited patent literature.

References

The Discovery and Development of E3 Ligase Ligand 32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery. E3 ubiquitin ligases are central to this process, and the discovery of novel ligands that can recruit these enzymes to a protein of interest (POI) is a critical step in the development of potent and selective degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This technical guide provides an in-depth overview of the discovery and development of a hypothetical E3 ligase ligand, designated Ligand 32, which targets the E3 ligase Cereblon (CRBN). We will detail the screening cascade, biophysical and cellular characterization, and the subsequent development of a PROTAC, PROTAC-32X, designed to degrade a hypothetical cancer-associated protein, Target Protein-A (TPA). This guide includes representative data, detailed experimental protocols, and visualizations of key processes to serve as a practical resource for researchers in the field.

Introduction to Targeted Protein Degradation and E3 Ligases

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases, the final enzyme in the ubiquitination cascade, provide substrate specificity and are therefore attractive targets for therapeutic modulation. Targeted protein degradation technologies, such as PROTACs, co-opt E3 ligases to induce the degradation of specific proteins. A PROTAC is a heterobifunctional molecule with two key moieties: one that binds to an E3 ligase and another that binds to a protein of interest, linked by a chemical linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The discovery of novel E3 ligase ligands is paramount for expanding the scope of TPD. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are well-established, the development of new ligands for these and other E3 ligases can offer improved properties, such as tissue-specific activity or enhanced degradation profiles. This guide focuses on the discovery and characterization of Ligand 32, a novel CRBN ligand.

Discovery of Ligand 32: A CRBN E3 Ligase Ligand

The discovery of Ligand 32 was initiated through a high-throughput screening campaign designed to identify novel binders of the CRBN E3 ligase complex.

Screening Cascade

A multi-step screening cascade was employed to identify and validate potential ligands. The workflow progressed from a broad initial screen to more specific biophysical and cellular assays.

Biophysical Characterization of Ligand 32

Following the initial screen, Ligand 32 was characterized using various biophysical techniques to determine its binding affinity and kinetics to the CRBN-DDB1 complex.

| Parameter | Assay | Value |

| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 75 nM |

| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 2.5 x 105 M-1s-1 |

| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 1.8 x 10-2 s-1 |

| Cellular Target Engagement (EC50) | NanoBRET Assay | 250 nM |

Table 1: Biophysical and Cellular Properties of Ligand 32

Development of PROTAC-32X

With a validated CRBN ligand in hand, the next step was to develop a PROTAC to degrade a protein of interest, TPA. A known binder of TPA, TPA-ligand-A, was connected to Ligand 32 via a polyethylene (B3416737) glycol (PEG) linker of optimized length to create PROTAC-32X.

PROTAC-32X Mechanism of Action

PROTAC-32X functions by forming a ternary complex between CRBN and TPA, leading to the ubiquitination and subsequent proteasomal degradation of TPA.

In Vitro and Cellular Characterization of PROTAC-32X

PROTAC-32X was evaluated for its ability to induce the degradation of TPA in both biochemical and cellular assays.

| Parameter | Assay | Value |

| Ternary Complex Cooperativity (α) | TR-FRET | 2.5 |

| TPA Degradation DC50 (in vitro) | In vitro degradation assay | 50 nM |

| TPA Degradation Dmax (in vitro) | In vitro degradation assay | >95% |

| TPA Degradation DC50 (cellular) | Western Blot | 100 nM |

| TPA Degradation Dmax (cellular) | Western Blot | ~90% |

| Cellular Viability IC50 (TPA-dependent cell line) | CellTiter-Glo | 120 nM |

Table 2: In Vitro and Cellular Activity of PROTAC-32X

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

-

Preparation: Dialyze the purified CRBN-DDB1 protein complex into the desired buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve Ligand 32 in the same buffer.

-

Loading: Load the protein solution (20 µM) into the sample cell of the ITC instrument. Load the ligand solution (200 µM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (25 °C).

-

Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Cellular TPA Degradation Assay (Western Blot)

-

Cell Culture: Plate a TPA-dependent cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of PROTAC-32X (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against TPA and a loading control (e.g., GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the TPA signal to the loading control. Plot the normalized TPA levels against the PROTAC-32X concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Conclusion and Future Directions

The discovery of Ligand 32 and the subsequent development of PROTAC-32X illustrate a successful workflow for advancing the field of targeted protein degradation. This guide has provided a template for the discovery, characterization, and development of a novel E3 ligase ligand and its corresponding PROTAC. Future work will focus on in vivo pharmacokinetic and pharmacodynamic studies of PROTAC-32X, as well as efficacy studies in xenograft models of TPA-dependent cancers. The methodologies and data presented herein serve as a valuable resource for researchers aiming to develop the next generation of protein degraders.

The Role of VHL E3 Ligase Ligands in PROTACs: A Technical Guide Featuring Ligand 32 and the VH032 Archetype

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[3] This guide provides an in-depth technical overview of the role of VHL ligands in PROTACs, with a specific focus on the identified "E3 ligase Ligand 32" and a comprehensive examination of the well-characterized VHL ligand, VH032, as a representative example.

The VHL E3 Ligase in Targeted Protein Degradation

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Under normal oxygen conditions, VHL recognizes and binds to the hydroxylated alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[5] PROTACs leverage this natural process by incorporating a VHL-binding ligand, which effectively tricks the VHL complex into recognizing the tethered POI as a substrate for degradation.[4]

This compound: A VHL Recruiter

This compound is a ligand for the VHL E3 ubiquitin ligase.[6] It is utilized as a component in the synthesis of PROTACs, such as PROTAC SMARCA2/4-degrader-29.[6]

Chemical Structure:

The structure of this compound is distinct from the more commonly referenced VH032 ligand.

PROTACs Incorporating this compound

A notable application of this compound is in the construction of PROTAC SMARCA2/4-degrader-29. This PROTAC is designed to induce the degradation of SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF chromatin remodeling complex.[8]

VH032: A Prototypical VHL Ligand for PROTACs

Due to the extensive public data available, VH032 serves as an excellent model to understand the technical aspects of VHL ligands in PROTACs. VH032 is a potent inhibitor of the VHL:HIF-1α interaction, with a binding affinity (Kd) of 185 nM.[9] It is a derivative of the (2S,4R)-4-hydroxyproline core, which mimics the hydroxylated proline residue of HIF-1α recognized by VHL.[10]

Quantitative Data for VH032 and Derived PROTACs

The efficacy of PROTACs is quantified by several key parameters, including binding affinity to the target and E3 ligase, and the efficiency of target degradation in cellular assays.

Table 1: Binding Affinities of VHL Ligands and a Representative PROTAC (MZ1)

| Compound | Binding Partner | Assay | Binding Affinity (K_d_ or K_i_) |

| VH032 | VHL | ITC | 185 nM[9] |

| VH298 | VHL | TR-FRET | K_i_ = 18.9 nM[11] |

| MZ1 (VH032-based PROTAC) | VHL | TR-FRET | K_i_ = 6.3 nM[11] |

| MZ1 (VH032-based PROTAC) | Brd4^BD2^ | SPR | K_D_ = 1 nM[12] |

Table 2: Degradation Potency of PROTACs Utilizing VHL Ligands

| PROTAC | Target Protein | Cell Line | DC_50_ | D_max_ |

| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | <100 nM[8] | >90%[13] |

| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV411 | <100 nM[8] | >90%[13] |

| A VHL-based p38α PROTAC | p38α | Various | Nanomolar range[14] | Not specified |

| A VHL-based KRAS G12C PROTAC | KRAS G12C | NCI-H358 | 0.1 µM[15] | Not specified |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and development of PROTACs.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow.

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings in PROTAC development.

Homogeneous Time-Resolved Fluorescence (HTRF) VHL Binding Assay

This competitive immunoassay is used to determine the binding affinity of a compound to the VHL protein complex.[16]

-

Principle: The assay measures the disruption of Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-His-tag antibody bound to His-tagged VHL and a red-labeled VHL ligand. A test compound that binds to VHL will compete with the red-labeled ligand, leading to a decrease in the FRET signal.[16]

-

Materials:

-

384-well low volume white plate

-

6His-tagged human VHL protein complex

-

Anti-6His Europium Cryptate-labeled antibody

-

VHL-Red Ligand

-

Test compounds and standards (e.g., VH032)

-

Assay buffer (e.g., PROTAC binding buffer)

-

HTRF-compatible plate reader

-

-

Procedure:

-

Dispense 5 µL of test compound or standard dilutions into the wells of the 384-well plate.[17]

-

Add 5 µL of diluted 6His-tagged VHL protein complex to each well.[17]

-

Prepare a mixture of the Anti-6His Europium Cryptate antibody and the VHL-Red Ligand in assay buffer.

-

Dispense 10 µL of the detection reagent mixture to each well.[17]

-

Incubate the plate at room temperature for 1 hour, protected from light.[16]

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a label-free technique used to measure the kinetics (k_on_, k_off_) and affinity (K_D_) of biomolecular interactions in real-time. It is invaluable for characterizing both binary (PROTAC-VHL, PROTAC-POI) and ternary (VHL-PROTAC-POI) complex formation.[18][19]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one binding partner (e.g., the E3 ligase) and flowing the other components over the surface, one can directly measure the binding events.[19]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5, SA)

-

Purified, biotinylated VHL E3 ligase complex

-

Purified target protein (POI)

-

PROTAC molecule

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure for Ternary Complex Analysis:

-

Immobilize the biotinylated VHL complex onto a streptavidin-coated sensor chip to a suitable response level (e.g., ~100 RU).[12]

-

To measure binary binding, inject a series of concentrations of the PROTAC alone over the VHL-coated surface and a reference flow cell.[20]

-

To measure ternary binding, inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the POI.[20]

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_).

-

Calculate the cooperativity factor (α) by dividing the K_D_ of the binary PROTAC-VHL interaction by the K_D_ of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

-

Western Blot for Cellular Degradation Assessment

Western blotting is a fundamental technique to quantify the reduction in intracellular target protein levels following PROTAC treatment.[21]

-

Principle: This method uses antibodies to detect the target protein in cell lysates that have been separated by size using gel electrophoresis. The band intensity of the target protein is normalized to a loading control (e.g., GAPDH, β-actin) to determine the extent of degradation relative to a vehicle-treated control.[21]

-

Materials:

-

Cultured cells of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-POI, anti-loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC or a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[21]

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[22]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil the samples, and load equal amounts onto an SDS-PAGE gel for electrophoresis.[22]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody against the target protein overnight at 4°C.[22]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and D_max_ values.[21]

-

Conclusion

VHL E3 ligase ligands are a cornerstone of PROTAC technology, enabling the targeted degradation of a wide array of proteins implicated in human diseases. While specific ligands like "this compound" are being developed for novel PROTACs, the foundational knowledge and extensive characterization of archetypal ligands such as VH032 provide a robust framework for the entire field. A deep understanding of the binding kinetics, cellular degradation dynamics, and the precise experimental methodologies to measure these parameters is critical for the rational design and optimization of the next generation of VHL-recruiting PROTACs.

References

- 1. revvity.com [revvity.com]

- 2. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifesensors.com [lifesensors.com]

- 16. revvity.com [revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. cytivalifesciences.com [cytivalifesciences.com]

- 19. o2hdiscovery.co [o2hdiscovery.co]

- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

E3 Ligase Recruitment by Ligands: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the heart of this strategy lies the recruitment of an E3 ubiquitin ligase to a target protein by a small molecule, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] This guide provides an in-depth technical overview of the core principles of E3 ligase recruitment by two main classes of ligands: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

Core Mechanisms of Ligand-Induced E3 Ligase Recruitment

The fundamental principle of both PROTACs and molecular glues is to induce proximity between a specific E3 ligase and a target protein, thereby triggering the ubiquitination cascade that marks the target for degradation.[2][5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6][7] By simultaneously binding to both the target protein and the E3 ligase, the PROTAC acts as a molecular bridge, forming a ternary complex.[6][8] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to the target protein.[9] A polyubiquitin (B1169507) chain is subsequently formed, which is recognized by the 26S proteasome, leading to the degradation of the target protein.[6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6][10]

Molecular Glues

Unlike the bivalent nature of PROTACs, molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" – a protein that would not normally be a substrate for that E3 ligase.[11][12] The molecular glue binds to the E3 ligase, often to a substrate receptor protein like Cereblon (CRBN), and in doing so, alters the surface of the E3 ligase. This new surface is then recognized by the neosubstrate, leading to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[11][12][13][14] The discovery of many molecular glues has been serendipitous, but their smaller size and favorable pharmacokinetic properties make them an attractive therapeutic modality.[15]

Key E3 Ligases in Targeted Protein Degradation

While there are over 600 E3 ligases in the human genome, a small number have been predominantly exploited for targeted protein degradation, primarily due to the availability of high-affinity small molecule ligands.[11][16]

-

Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex, CRBN is famously recruited by thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), which act as molecular glues to degrade lymphoid transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[11][13][14]

-

Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex. Potent and well-characterized small molecule ligands for VHL are widely used in the design of PROTACs.[11]

-

Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that famously regulates the tumor suppressor p53. Ligands that bind to MDM2, such as nutlin derivatives, have been incorporated into PROTACs.[17][18]

-

Inhibitor of Apoptosis Proteins (IAPs): cIAP1 is a member of the IAP family of E3 ligases. Ligands for cIAP1 have been used to create a class of PROTACs known as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[19][20][21][22]

-

Other E3 Ligases: Research is ongoing to develop ligands for other E3 ligases to expand the toolbox for targeted protein degradation. These include RNF4, RNF114, and KEAP1, among others.[1][9][11][16][23][24][25]

Quantitative Data on Ligand-Mediated E3 Ligase Recruitment

The efficacy of PROTACs and molecular glues is determined by a number of factors that can be quantified. Key parameters include the binding affinities of the ligands for their respective proteins (binary affinity), the stability of the ternary complex, and the efficiency of target degradation in cells.

Table 1: Quantitative Data for Representative PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Complex Kd | Cooperativity (α) | DC50 | Dmax | Cell Line | Reference(s) |

| MZ1 | BRD4BD2 | VHL | 18 nM | 870 nM | 4.4 nM | 20 | ~100 nM | >90% | HeLa | [8] |

| ARV-110 | Androgen Receptor (AR) | VHL | - | - | - | - | ~1 nM | >95% | VCaP | [7][23] |

| dBET1 | BRD4 | CRBN | - | - | - | - | 8 nM | >90% | MOLM-13 | [7][23] |

| A1874 | BRD4 | MDM2 | - | - | - | - | <100 nM | >80% | HCT116 | [18] |

| SIAIS178 | BCR-ABL | VHL | - | - | - | - | ~1 µM | >70% | K562 | [26] |

| DAS-6-2-2-6-CRBN | BCR-ABL | CRBN | - | - | - | - | 4.4 nM | >85% | K562 | [19] |

Table 2: Quantitative Data for Representative Molecular Glues

| Molecular Glue | Target Protein | E3 Ligase | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Complex Kd | Cooperativity (α) | DC50 | Dmax | Cell Line | Reference(s) |

| Lenalidomide (B1683929) | IKZF1/IKZF3 | CRBN | - | - | - | - | ~1 µM | >80% | MM.1S | [3][13][14] |

| Pomalidomide | IKZF1/IKZF3 | CRBN | - | - | - | - | ~0.1 µM | >80% | MM.1S | [16] |

| CC-885 | GSPT1 | CRBN | - | - | - | - | ~25 nM | >90% | MOLM-13 | [7][23] |

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC or molecular glue can have profound effects on cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding the mechanism of action and the therapeutic potential of these molecules.

Caption: PROTAC-induced protein degradation pathway.

Caption: EGFR degradation by a PROTAC inhibits downstream signaling.

References

- 1. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PROTAC-DB [cadd.zju.edu.cn]

- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 9. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beyondspringpharma.com [beyondspringpharma.com]

- 15. benchchem.com [benchchem.com]

- 16. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gnimission.com [gnimission.com]

- 22. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 25. researchgate.net [researchgate.net]

- 26. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ACBI1: A PROTAC Degrader of SMARCA2/4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of ACBI1, a potent and selective PROTAC degrader of the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the accessory subunit PBRM1.[1][2][3][4][5] ACBI1 represents a significant tool for studying the biological roles of these key epigenetic regulators and holds promise for therapeutic development in oncology.[4][6]

Mechanism of Action: Hijacking the VHL E3 Ligase

ACBI1 functions as a molecular bridge, simultaneously binding to the bromodomain of its target proteins (SMARCA2, SMARCA4, and PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the formation of a stable ternary complex, which in turn triggers the poly-ubiquitination of the target protein by the E3 ligase.[3][4] This ubiquitination cascade marks the target protein for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.[1][7] The catalytic nature of this process allows sub-stoichiometric concentrations of ACBI1 to achieve profound and sustained protein knockdown.[4]

Caption: Mechanism of action of ACBI1.

Quantitative Data Summary

The following tables summarize the key quantitative data for ACBI1, including its degradation potency and anti-proliferative activity in various cancer cell lines.

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [1][2][3][5][8] |

| SMARCA4 | MV-4-11 | 11 | [1][2][3][5][8] |

| PBRM1 | MV-4-11 | 32 | [1][2][3][5][8] |

| SMARCA2 | NCI-H1568 | 3.3 | [8] |

| PBRM1 | NCI-H1568 | 15.6 | [8] |

Table 1: Degradation Potency (DC50) of ACBI1.

| Cell Line | IC50 (nM) | Reference |

| MV-4-11 | 29 | [1][5] |

| NCI-H1568 | 68 | [1][5] |

| SK-MEL-5 | 77 | [9] |

Table 2: Anti-proliferative Activity (IC50) of ACBI1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of ACBI1 are provided below.

Cellular Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of target proteins in cultured cells following treatment with ACBI1.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

ACBI1 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-GAPDH or anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.

-

Caption: Western Blot Workflow for Degradation Assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

This protocol provides a framework for an HTRF assay to assess the formation of the SMARCA2/4-ACBI1-VHL ternary complex.

Materials:

-

Recombinant GST-tagged VHL E3 ligase complex

-

Recombinant biotinylated SMARCA2 or SMARCA4 bromodomain

-

ACBI1

-

HTRF assay buffer

-

Anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

-

Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of ACBI1 in HTRF assay buffer.

-

Prepare solutions of GST-VHL, biotin-SMARCA2/4, anti-GST-donor, and Streptavidin-acceptor at the desired concentrations in HTRF assay buffer.

-

-

Assay Assembly:

-

Add a small volume (e.g., 2-5 µL) of each component to the wells of a 384-well plate in the following order:

-

ACBI1 dilution or vehicle control.

-

GST-VHL and biotin-SMARCA2/4.

-

A pre-mixed solution of anti-GST-donor and Streptavidin-acceptor.

-

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and signal stabilization.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the ACBI1 concentration. A bell-shaped curve is typically observed, indicative of the "hook effect" common in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity

SPR is a powerful label-free technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated)

-

Recombinant VHL E3 ligase complex (biotinylated for streptavidin chip)

-

Recombinant SMARCA2 or SMARCA4 bromodomain

-

ACBI1

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization:

-

Immobilize the VHL E3 ligase onto the sensor chip surface via amine coupling or by capturing biotinylated VHL on a streptavidin chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of ACBI1 over the VHL-immobilized surface to determine the binding affinity and kinetics of the ACBI1-VHL interaction.

-

Similarly, inject a series of concentrations of the SMARCA2/4 bromodomain over a separate flow cell to assess non-specific binding.

-

-

Ternary Complex Analysis:

-

Inject a constant, saturating concentration of ACBI1 over the VHL-immobilized surface.

-

During the ACBI1 injection, co-inject a series of concentrations of the SMARCA2/4 bromodomain.

-

The resulting sensorgrams will show the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

-

The cooperativity of ternary complex formation can be calculated by comparing the affinity of the SMARCA2/4 bromodomain for the ACBI1-VHL complex versus its affinity for VHL alone.

-

Conclusion

ACBI1 is a well-characterized and potent PROTAC degrader that serves as an invaluable tool for investigating the biological functions of the BAF chromatin remodeling complex.[4][7] Its ability to induce rapid and selective degradation of SMARCA2, SMARCA4, and PBRM1 provides a powerful method for studying the consequences of their acute loss in various cellular contexts.[4][7] The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of ACBI1 in research and drug discovery efforts, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Structural Features of the E3 Ligase Ligand VH032

This guide provides a detailed overview of VH032, a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given that "E3 ligase Ligand 32" is not a universally recognized nomenclature, this whitepaper focuses on VH032 as a representative and extensively characterized E3 ligase ligand, crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to E3 Ligase Ligands and VH032

E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of intracellular proteins.[1][2][] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the UPS to selectively degrade target proteins.[2][4][5] PROTACs consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ligase, and a linker connecting the two.[2][4] The von Hippel-Lindau (VHL) protein is a substrate receptor subunit of the CRL2VHL E3 ligase complex and is a popular choice for PROTAC development.[1]

VH032 is a high-affinity, small-molecule ligand that binds to VHL, effectively acting as a VHL/HIF-1α interaction inhibitor.[6][7][8] Its well-defined binding mode and amenability to chemical modification have made it a cornerstone for the creation of numerous PROTACs.[9][10]

Core Structural Features of VH032

VH032 is a hydroxyproline (B1673980) (Hyp) derivative, designed to mimic the binding of the hydroxylated Hyp residue of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL.[1][9] The core structure features several key interactions with the VHL protein.

-

Hydroxyproline-like Core: This central moiety is critical for anchoring the ligand into the VHL binding pocket.

-

Acetamide Group: This group engages in beneficial hydrogen bonding with a structural water molecule in the binding pocket.[11] The amide -NH faces the solvent, which is a favorable orientation.[11] Bulky substitutions on this group can lead to a significant loss in binding affinity.[1]

-

tert-Butyl Group: This group occupies a hydrophobic pocket within the VHL protein.

-

Thiazole Moiety: This part of the molecule also contributes to the binding affinity through interactions within the VHL binding site.

A crucial aspect of VH032 for PROTAC development is the presence of suitable exit vectors—positions on the molecule where a linker can be attached without significantly disrupting the binding to VHL. Derivatives such as VH032 amine provide a primary amine functional handle for ready conjugation to a linker.

Quantitative Data: Binding Affinity and Permeability

The binding affinity of VH032 and its derivatives to the VHL E3 ligase has been quantified using various biophysical assays.

| Compound/Ligand | Assay | Value | Source(s) |

| VH032 | Kd (ITC) | 185 nM | [7] |

| VH032 | Ki (TR-FRET) | 142.1 nM | [9] |

| VH032 | IC50 (TR-FRET) | 352.2 nM | [9] |

| VH298 (derivative) | Ki (TR-FRET) | 110.4 nM | [9] |

| VH298 (derivative) | IC50 (TR-FRET) | 288.2 nM | [9] |

| VH032 phenol | Ki (TR-FRET) | 77.9 nM | [9] |

| VH032-PEG4-amine | Ki (TR-FRET) | 181.0 nM | [9] |

| MZ1 (VH032-based PROTAC) | Ki (TR-FRET) | 79.7 nM | [9] |

Table 1: Binding affinities of VH032 and related compounds to VHL.

The physicochemical properties of PROTACs, including membrane permeability, are critical for their cellular activity. Due to their high molecular weight, PROTACs are generally expected to have low membrane permeability.[5] A study combining a parallel artificial membrane permeability assay (PAMPA) with a lipophilic permeability efficiency (LPE) metric has provided insights into the structure-permeability relationships of VH032-based PROTACs.[12]

| Compound Series | General Observation | Source(s) |

| VH032-based PROTACs | Permeability can vary by orders of magnitude depending on the linker and the target-binding ligand. | [5][12] |

| MZ series | Showed measurable permeability in PAMPA assays. | [5] |

| AT series | Also demonstrated measurable permeability, with some derivatives being more permeable than others. | [5] |

Table 2: Summary of permeability characteristics for VH032-based PROTACs.

Experimental Protocols

A common method for the synthesis of VH032 involves the acetylation of a VH032 amine precursor.[9][13]

-

Reactants: VH032 amine, acetic anhydride (B1165640) (Ac2O), N,N-diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve VH032 amine in DCM.

-

Add DIPEA to the solution.

-

Add acetic anhydride to the reaction mixture.

-

Allow the reaction to proceed at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction.

-

Purify the product using a suitable method, such as preparative HPLC, to yield VH032.[9][13]

-

ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction.[14] It directly measures the heat released or absorbed during a binding event.[15]

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of VH032 binding to the VHL protein complex.

-

Materials:

-

Purified VHL protein complex (e.g., VCB: VHL-ElonginC-ElonginB).

-

VH032 ligand.

-

ITC instrument.

-

Matched buffer solution (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).[14]

-

-

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the VH032 solution into the sample cell containing the VHL protein.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data appears as a series of peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).[17]

-

-

Visualizations

The following diagram illustrates the catalytic cycle of a VH032-based PROTAC in mediating the degradation of a target Protein of Interest (POI).

Caption: PROTAC catalytic cycle using a VH032-based molecule.

The following diagram outlines a typical workflow for an SPR experiment to measure the kinetics of PROTAC-induced ternary complex formation.[18][19][20]

Caption: Workflow for SPR analysis of ternary complex formation.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to Targeted Protein Degradation with E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to completely eliminate disease-causing proteins. This is achieved through the use of small molecules that act as bridges, connecting a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides a comprehensive overview of the core principles of TPD, with a focus on the critical role of E3 ligase ligands. We will delve into the mechanisms of the two main classes of protein degraders, Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, and provide detailed experimental protocols for their evaluation. Furthermore, this guide presents quantitative data for various E3 ligase ligands and the degraders they form, offering a valuable resource for researchers in the field.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins. This intricate process involves a three-step enzymatic cascade:

-

Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein.

-

Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast landscape for targeted degradation strategies.[1]

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for its recognition and degradation by the 26S proteasome.

Mechanisms of Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex.[2] Within this complex, the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. After the POI is degraded, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[2]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neosubstrate" that the E3 ligase would not typically recognize. Unlike PROTACs, molecular glues are not heterobifunctional; they typically bind to the E3 ligase and alter its surface to create a new binding interface for the target protein. The classic examples of molecular glues are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which bind to the Cereblon (CRBN) E3 ligase.

Key E3 Ligase Ligands in Targeted Protein Degradation

While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly exploited for TPD. The development of potent and specific small molecule ligands for these E3 ligases has been a critical driver of the field.

| E3 Ligase | Ligand Examples | Binding Affinity (Kd) | Notes |

| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | ~157-250 nM | IMiDs are well-established molecular glues that recruit neosubstrates to CRBN. |

| von Hippel-Lindau (VHL) | VH032 and derivatives | pM to µM range | Peptidomimetic ligands that mimic the binding of HIF-1α to VHL.[3][4] |

| MDM2 | Nutlin-3a, Idasanutlin | Nanomolar range | These ligands are inhibitors of the MDM2-p53 interaction. |

| cIAP1 | Bestatin, LCL161 | Nanomolar to micromolar range | These ligands are SMAC mimetics that bind to the BIR domains of IAPs. |

| DCAF15 | Indisulam, E7820 | Micromolar range | Aryl sulfonamides that act as molecular glues for the degradation of RBM39. |

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTAC efficacy involves a series of in vitro and cellular assays to characterize their binding, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.

References

- 1. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of E3 Ligase Ligand 32: A Technical Guide for Researchers

An In-depth Examination of a Key Component in Targeted Protein Degradation

This technical guide provides a comprehensive overview of the biological activity of E3 ligase Ligand 32, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and underlying signaling pathways associated with this VHL E3 ligase ligand, particularly in the context of its application in a PROTAC targeting the SMARCA2 and SMARCA4 proteins.

Introduction to this compound and PROTAC Technology

This compound, also identified by its catalog number HY-W382038, is a small molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the construction of PROTACs, which are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).

PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the target protein, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome. This event-driven mechanism offers a powerful alternative to traditional small-molecule inhibitors.

This compound serves as the E3 ligase-recruiting moiety in PROTACs such as SMARCA2/4-degrader-29 (also known as HY-162743 or Compound I-279), which is designed to degrade the chromatin remodeling proteins SMARCA2 and SMARCA4.

Quantitative Biological Activity

The efficacy of this compound is primarily assessed through its incorporation into a PROTAC and the subsequent degradation of the target protein. The key quantitative metrics used to evaluate the performance of these degraders are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| SMARCA2/4-degrader-29 (HY-162743 / Compound I-279) | SMARCA2 | A549 | < 100 | > 90 | [1][2] |

| SMARCA4 | MV411 | < 100 | Not Reported | [1] | |

| Compound 5 | SMARCA2 | RKO | 78 | 46 | [3] |

| Compound 6 | SMARCA2 | RKO | 2 | 77 | [4] |

| SMARCA4 | RKO | 5 | 86 | [4] | |

| ACBI1 | SMARCA2/4 | Not Specified | - | Potent Degrader | [5] |

Note: The provided data for SMARCA2/4-degrader-29 indicates a DC50 of less than 100 nM. More precise values were not available in the reviewed literature. The Dmax for SMARCA2 degradation by this compound is reported to be greater than 90%.

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental procedures involved in characterizing this compound-based PROTACs, the following diagrams have been generated using the Graphviz DOT language.

Caption: PROTAC-mediated degradation of SMARCA2/4.

References

- 1. benchchem.com [benchchem.com]

- 2. Western Blotting using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for E3 Ligase Ligand 32

For Research Use Only

Introduction

E3 Ligase Ligand 32 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This ligand is a component of PROTAC SMARCA2/4-degrader-29, where it serves to recruit an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This document provides a detailed protocol for the chemical synthesis of this compound, based on the procedure outlined in patent US20230072658A1.

Principle of PROTAC Action

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Caption: General mechanism of PROTAC-induced protein degradation.

Synthesis Protocol

The synthesis of this compound, chemically named 6-bromo-7-methyl-8-(2-((2-(2-methoxyethoxy)ethyl)amino)acetamido)-5,6-dihydrobenzo[c][1]naphthyridin-5-one, is a multi-step process. The following protocol is adapted from "Example 52" of patent US20230072658A1.

Materials and Reagents

| Reagent | Supplier |

| Intermediate I-51-iv (from Example 51) | Custom |

| 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-amine | Commercial |

| N,N-Diisopropylethylamine (DIPEA) | Commercial |

| N,N-Dimethylformamide (DMF) | Commercial |

| Dichloromethane (DCM) | Commercial |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab prepared |

| Brine | Lab prepared |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Commercial |

| Preparative HPLC system |

Synthesis Workflow

References

Application Notes and Protocols for Designing PROTACs with E3 Ligase Ligand 32 (A Cereblon Ligand)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing E3 ligase Ligand 32 , a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound, with CAS number 2300099-98-1, serves as a crucial component for recruiting the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex to the target protein. These guidelines are intended for researchers actively engaged in the field of targeted protein degradation.

Mechanism of Action: PROTACs with this compound

PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. Upon formation of this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action for a PROTAC utilizing this compound to recruit CRBN for target protein degradation.

Data Presentation: Performance of SMARCA2/4 Degraders Utilizing CRBN Ligands

The following tables summarize the degradation performance of various PROTACs designed to target the chromatin remodeling proteins SMARCA2 and SMARCA4, utilizing CRBN as the E3 ligase. This data is compiled from recent patents and publications in the field.

Table 1: In Vitro Degradation of SMARCA2 by CRBN-based PROTACs

| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC SMARCA2/4-degrader-29 | A549 | < 100 | Not Reported | [1] |

| SMARCA2/4-degrader-1 | A549 | < 100 | > 90 | |

| Exemplified Compound (Ex 131) | A549 | 63.31 | 40.06 - 68.99 | [2] |

| Exemplified Compound (Ex 131) | HT-1080 | 17.89 | 40.84 - 66.47 | [2] |

| Exemplified Compound (Cpd Ex 18) | HeLa | 2 | 92.4 | [3] |

| YDR1 | H1792 (24h) | 69 | 87 | [4] |

| YDR1 | H1792 (48h) | 60 | 94 | [4] |

| YDR1 | H322 | 6.4 | 99.2 | [4] |

| YDR1 | HCC515 | 10.6 | 99.4 | [4] |

| YDR1 | H2030 | 12.7 | 98.7 | [4] |

| YDR1 | H2126 | 1.2 | 99.6 | [4] |

| YD54 | H1792 (24h) | 8.1 | 98.9 | [4] |

| YD54 | H1792 (48h) | 16 | 99.2 | [4] |

| YD54 | H322 | 1 | 99.3 | [4] |

| YD54 | HCC515 | 1.2 | 98.9 | [4] |

| YD54 | H2030 | 10.3 | 98.6 | [4] |

| YD54 | H2126 | 1.6 | 98.9 | [4] |

| ACBI1 | MV-4-11 | 6 | Not Reported | [5] |

| ACBI1 | NCI-H1568 | 3.3 | Not Reported | [5] |

Table 2: In Vitro Degradation of SMARCA4 by CRBN-based PROTACs

| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC SMARCA2/4-degrader-29 | MV-4-11 | < 100 | Not Reported | [1] |

| Exemplified Compound (Cpd Ex 18) | HeLa | 319 | 39.9 | [3] |

| YDR1 | H1792 (24h) | 135 | 79 | [4] |

| YDR1 | H1792 (48h) | 381 | 69 | [4] |

| YD54 | H1792 (24h) | 19 | 98 | [4] |

| YD54 | H1792 (48h) | 149 | 99.3 | [4] |

| ACBI1 | MV-4-11 | 11 | Not Reported | [5] |

Experimental Protocols

A general workflow for the evaluation of newly synthesized PROTACs is essential for systematic assessment.

Caption: General experimental workflow for the design and evaluation of PROTACs.

Protocol 1: Cellular Target Engagement Assay for this compound with CRBN

This protocol is adapted for determining the binding affinity of this compound or PROTACs containing it to the CRBN E3 ligase within a cellular context using an in-cell ELISA method.[6][7]

Materials:

-

Jurkat or MCF-7 cells

-

This compound or test PROTAC

-

Pomalidomide (B1683931) (as a positive control)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against CRBN

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed Jurkat or MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound, the test PROTAC, or pomalidomide for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells with PBS.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-CRBN antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells five times with PBS.

-

-

Detection and Analysis:

-

Add the TMB substrate to each well and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

The signal will be proportional to the amount of CRBN protein. A decrease in signal with increasing ligand concentration indicates displacement of the antibody and therefore binding of the ligand.

-

Calculate the IC50 value from the dose-response curve.

-

Protocol 2: Western Blotting for SMARCA2/4 Degradation

This protocol outlines the procedure to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with a PROTAC.[1][8][9][10]

Materials:

-

Cancer cell line of interest (e.g., A549, MV-4-11)

-

PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 or 48 hours).

-

Include a vehicle (DMSO) control and a control with the PROTAC plus a proteasome inhibitor.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare lysates with Laemmli buffer.

-

Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11]

Materials:

-

Cancer cell line of interest

-

PROTAC of interest

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-